molecular formula C16H16N4O3S B4571453 4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-(4-methyl-1,3-thiazol-2-yl)butanamide

4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-(4-methyl-1,3-thiazol-2-yl)butanamide

Cat. No.: B4571453
M. Wt: 344.4 g/mol
InChI Key: KZEUAEYEWBAYMN-UHFFFAOYSA-N
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Description

4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-(4-methyl-1,3-thiazol-2-yl)butanamide is a useful research compound. Its molecular formula is C16H16N4O3S and its molecular weight is 344.4 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)-N-(4-methyl-1,3-thiazol-2-yl)butanamide is 344.09431156 g/mol and the complexity rating of the compound is 516. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antitumor Activity

A study focused on the synthesis of 3-benzyl-substituted-4(3H)-quinazolinones, which are structurally related to the compound , demonstrated significant in vitro antitumor activity. These compounds showed broad-spectrum antitumor activity with mean GI50 values ranging from 10.47 to 14.12 µM, making them 1.5–3.0 times more potent compared to the control, 5-FU, with a mean GI50 of 22.60 µM. Some compounds exhibited selective activities towards specific cancer cell lines, such as CNS, renal, breast, and leukemia, suggesting the potential of quinazolinone derivatives in cancer therapy. Molecular docking studies suggested a similar binding mode to known inhibitors, indicating their mechanism of action could involve the inhibition of key cancer-related kinases (Ibrahim A. Al-Suwaidan et al., 2016).

Antimicrobial and Antiviral Activities

Quinazolinone derivatives have also been explored for their antimicrobial properties. A study synthesized a series of new quinazolinone sulfonamide derivatives, which were evaluated for their antimicrobial activity. The study indicated that some of these compounds exhibited moderate to excellent activity against bacterial and fungal strains, highlighting the potential of quinazolinone derivatives in the development of new antimicrobial agents (A. Kumar et al., 2018).

Another study focused on the synthesis of (quinazolin-4-ylamino)methyl-phosphonate derivatives via microwave irradiation, which were then screened for their antiviral activity against Tobacco mosaic virus (TMV). Some of these compounds displayed weak to good anti-TMV activity, suggesting the potential application of quinazolinone derivatives in antiviral drug development (Hui Luo et al., 2012).

Corrosion Inhibition

Quinazolinone derivatives have also been investigated for their application in corrosion inhibition. A study evaluated the effectiveness of three quinazolinone derivatives as corrosion inhibitors for mild steel in an acidic medium. The results demonstrated excellent corrosion inhibition efficiencies, with one of the derivatives achieving an efficiency of 95.50% at an optimum concentration. This suggests that quinazolinone derivatives could be potential candidates for corrosion protection applications in industrial settings (C. Kumar et al., 2020).

Properties

IUPAC Name

4-(2,4-dioxo-1H-quinazolin-3-yl)-N-(4-methyl-1,3-thiazol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O3S/c1-10-9-24-15(17-10)19-13(21)7-4-8-20-14(22)11-5-2-3-6-12(11)18-16(20)23/h2-3,5-6,9H,4,7-8H2,1H3,(H,18,23)(H,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZEUAEYEWBAYMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CCCN2C(=O)C3=CC=CC=C3NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-(4-methyl-1,3-thiazol-2-yl)butanamide
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4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-(4-methyl-1,3-thiazol-2-yl)butanamide
Reactant of Route 3
Reactant of Route 3
4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-(4-methyl-1,3-thiazol-2-yl)butanamide
Reactant of Route 4
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4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-(4-methyl-1,3-thiazol-2-yl)butanamide
Reactant of Route 5
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4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-(4-methyl-1,3-thiazol-2-yl)butanamide
Reactant of Route 6
Reactant of Route 6
4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-(4-methyl-1,3-thiazol-2-yl)butanamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.